Celosin H

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

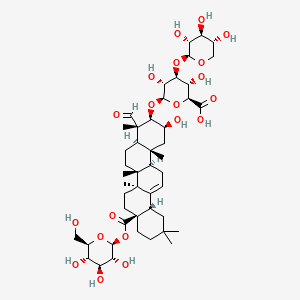

Molecular Formula |

C47H72O20 |

|---|---|

Molecular Weight |

957.1 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-formyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C47H72O20/c1-42(2)11-13-47(41(61)67-39-31(56)29(54)28(53)24(17-48)63-39)14-12-45(5)20(21(47)15-42)7-8-26-43(3)16-22(50)36(44(4,19-49)25(43)9-10-46(26,45)6)66-40-33(58)34(32(57)35(65-40)37(59)60)64-38-30(55)27(52)23(51)18-62-38/h7,19,21-36,38-40,48,50-58H,8-18H2,1-6H3,(H,59,60)/t21-,22-,23+,24+,25+,26+,27-,28+,29-,30+,31+,32-,33+,34-,35-,36-,38-,39-,40-,43-,44-,45+,46+,47-/m0/s1 |

InChI Key |

DGLQIOJLFVRFMT-AEWZMEITSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@@H]([C@@H]([C@@]3(C)C=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)C |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C=O)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Celosin H: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celosin H is a naturally occurring oleanane-type triterpenoid saponin isolated from the seeds of Celosia argentea. Emerging research has highlighted its significant hepatoprotective properties, suggesting its potential as a therapeutic agent for liver-related diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It details the methodologies for its isolation and characterization and explores its putative mechanism of action, focusing on its antioxidant and anti-inflammatory effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a complex glycosidic compound belonging to the triterpenoid saponin class. Its structure features a pentacyclic triterpene aglycone, characteristic of oleanane-type saponins, with sugar moieties attached at specific positions.

Chemical Structure

The systematic IUPAC name for this compound is (2S,3S,4S,5R,6R)-6-[[(2R,3S,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-formyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1623405-28-6 | [1][][3][4] |

| Molecular Formula | C47H72O20 | [1][][4] |

| Molecular Weight | 957.06 g/mol | [1][][4] |

| Appearance | White to light yellow powder | [] |

| Purity | ≥95% | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [] |

| Predicted Boiling Point | 1048.0±65.0 °C | [1] |

| Predicted Density | 1.48±0.1 g/cm3 | [1] |

| InChI Key | DGLQIOJLFVRFMT-KMKJCONPSA-N | [1] |

Biological Activity and Mechanism of Action

The primary biological activity attributed to this compound and other related saponins from Celosia argentea is its hepatoprotective effect.

Hepatoprotective Effects

Studies have demonstrated that saponins from Celosia argentea, including this compound, exhibit significant protective effects against liver damage induced by toxins such as carbon tetrachloride (CCl4) and acetaminophen. These compounds have been shown to reduce the levels of serum biomarkers of liver injury, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).

Proposed Mechanism of Action

The precise molecular mechanism of this compound is still under investigation; however, evidence from studies on related triterpenoid saponins from Celosia argentea suggests a multifactorial mechanism centered on antioxidant and anti-inflammatory activities.

This compound likely exerts its hepatoprotective effects in part by mitigating oxidative stress. This can be achieved through the scavenging of reactive oxygen species (ROS) and by enhancing the endogenous antioxidant defense systems. A key signaling pathway implicated in this process is the Keap1-Nrf2 pathway. Under conditions of oxidative stress, this compound may promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-dependent genes, which encode for various antioxidant and detoxification enzymes.

References

The Core Mechanism of Action of Celosin H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celosin H, a triterpenoid saponin isolated from the seeds of Celosia argentea, has demonstrated significant potential in preclinical research as a hepatoprotective, anti-inflammatory, and anti-tumor agent. While direct mechanistic studies on this compound are limited, this technical guide synthesizes the available data and extrapolates potential mechanisms of action based on the broader scientific understanding of triterpenoid saponins and related compounds from Celosia argentea. This document provides a comprehensive overview of its biological activities, supported by quantitative data, detailed experimental protocols, and proposed signaling pathways to guide further research and drug development efforts.

Introduction

Celosia argentea has a long history of use in traditional medicine for various ailments, including liver disorders and inflammation. Modern phytochemical investigations have led to the isolation of several bioactive compounds, including a class of triterpenoid saponins known as celosins. Among these, this compound has emerged as a compound of interest due to its potent biological activities. This guide focuses on elucidating the core mechanisms underlying the therapeutic potential of this compound.

Biological Activities and Quantitative Data

The primary biological activities attributed to this compound are anti-inflammatory and anti-tumor effects. The following tables summarize the available quantitative data from in vitro studies.

Table 1: Anti-inflammatory Activity of this compound

| Cell Line | Assay | IC50 (µg/mL) | Positive Control | IC50 of Positive Control (µg/mL) |

| RAW264.7 | Nitric Oxide (NO) Production Inhibition | 11.2 | Indomethacin | 15.6 |

Data sourced from patent CN102600191B, which indicates that this compound exhibits significant anti-inflammatory activity by inhibiting nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Table 2: Anti-tumor Activity of this compound

| Cell Line | Cancer Type | IC50 (µg/mL) |

| SMMC-7721 | Human Hepatocellular Carcinoma | 21.8 |

| HO-8910 | Human Ovarian Cancer | 25.4 |

| SW-480 | Human Colorectal Adenocarcinoma | 33.7 |

| A-549 | Human Lung Carcinoma | 41.2 |

Data sourced from patent CN102600191B, demonstrating the cytotoxic effects of this compound against a panel of human cancer cell lines.

Proposed Mechanisms of Action

Based on the activities of related triterpenoid saponins and compounds from Celosia argentea, the following mechanisms are proposed for this compound.

Anti-inflammatory Mechanism

The anti-inflammatory activity of this compound, evidenced by the inhibition of nitric oxide production, likely involves the modulation of key inflammatory signaling pathways. A primary candidate is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.

In a typical inflammatory response, stimuli such as lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimers (typically p50/p65) to translocate to the nucleus, where they induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO.

This compound is hypothesized to inhibit this pathway, potentially by preventing the degradation of IκBα or by inhibiting the nuclear translocation of NF-κB. This leads to a downstream reduction in the expression of iNOS and other pro-inflammatory mediators.

Anti-tumor Mechanism

The cytotoxic effects of this compound against various cancer cell lines suggest the induction of apoptosis, or programmed cell death. Triterpenoid saponins are known to trigger apoptosis through multiple pathways, primarily the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway: this compound may induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death. This pathway is often regulated by the Bcl-2 family of proteins, with saponins typically promoting an increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio.

Extrinsic Pathway: Alternatively, this compound could upregulate the expression of death receptors (e.g., Fas, TRAIL-R) on the cancer cell surface. Ligand binding to these receptors initiates the formation of the death-inducing signaling complex (DISC), leading to the activation of caspase-8. Activated caspase-8 can directly activate executioner caspases or cleave Bid to tBid, which then activates the intrinsic pathway.

Hepatoprotective Mechanism

The hepatoprotective properties of saponins are often attributed to their antioxidant capabilities. It is plausible that this compound exerts its liver-protective effects by mitigating oxidative stress. This can be achieved through two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant defense systems.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like certain saponins, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. These genes encode for enzymes such as heme oxygenase-1 (HO-1), and glutathione S-transferases (GSTs), which detoxify harmful substances and neutralize ROS.

Experimental Protocols

The following are summaries of the experimental protocols used to generate the quantitative data presented in this guide, based on the descriptions in patent CN102600191B.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

-

Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or the positive control (Indomethacin). After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. A control group without this compound or Indomethacin is also included.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is read using a microplate reader.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

Celosin H: A Technical Guide to its Natural Source, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celosin H, a triterpenoid saponin with demonstrated hepatoprotective properties, has been identified as a constituent of Celosia argentea L. This technical guide provides a comprehensive overview of the natural source, occurrence, and detailed experimental protocols for the isolation of this compound. Furthermore, it explores the putative signaling pathways through which this compound may exert its biological effects, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Source and Natural Occurrence

This compound is a naturally occurring phytochemical found in the seeds of Celosia argentea L., a plant belonging to the Amaranthaceae family. Celosia argentea, commonly known as silver cock's comb or Lagos spinach, is a widespread plant species found in tropical and subtropical regions. The seeds, referred to in traditional medicine as "Semen Celosiae," are the primary source of this compound and other related triterpenoid saponins[1][2][3].

While specific quantitative data for this compound is not extensively reported, a study on the chemical constituents of Semen Celosiae has quantified the total concentration of five triterpenoid saponins to be 3.348 mg/g of the seeds[2]. This provides an approximate measure of the abundance of this class of compounds in their natural source.

Table 1: Natural Source and Occurrence of this compound

| Parameter | Description |

| Biological Source | Celosia argentea L.[1][3] |

| Family | Amaranthaceae |

| Plant Part | Seeds (Semen Celosiae)[1][2][3] |

| Geographical Distribution | Tropical and subtropical regions |

| Compound Class | Triterpenoid Saponin[1][3] |

| Approximate Concentration | The total concentration of five related triterpenoid saponins is reported as 3.348 mg/g in the seeds[2]. |

Experimental Protocols

The isolation of this compound from Celosia argentea seeds involves a multi-step process of extraction and chromatographic purification. The following protocol is a composite methodology based on the "dereplication-guided isolation" approach described for novel triterpenoid saponins from this source[1][2].

Extraction of Crude Saponins

-

Sample Preparation: Air-dried seeds of Celosia argentea are pulverized into a coarse powder.

-

Solvent Extraction: The powdered seeds are extracted with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined methanol extracts are concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with different solvents of increasing polarity, such as n-butanol, to enrich the saponin fraction.

Chromatographic Purification of this compound

The n-butanol fraction, rich in saponins, is subjected to several rounds of chromatography to isolate this compound.

-

Initial Fractionation: The n-butanol extract is fractionated using macroporous resin column chromatography, eluting with a gradient of ethanol in water.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by analytical HPLC coupled with mass spectrometry (HPLC-MS), are further purified by preparative HPLC on a C18 reversed-phase column. A gradient of acetonitrile and water is commonly used as the mobile phase.

-

Final Purification: If necessary, a final purification step using semi-preparative HPLC is performed to obtain this compound with high purity.

Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the complete chemical structure.

References

- 1. Dereplication-guided isolation of novel hepatoprotective triterpenoid saponins from Celosiae Semen by high-performance liquid chromatography coupled with electrospray ionization tandem quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New oleanane-type triterpenoid saponins isolated from the seeds of Celosia argentea - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Celosin H: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Celosin H is a triterpenoid saponin identified and isolated from the seeds of Celosia argentea (Semen Celosiae).[1] While it is recognized as a hepatoprotective agent, comprehensive pharmacological data, including detailed mechanistic studies, quantitative activity, and pharmacokinetic profiles, are not yet available in peer-reviewed literature. This technical guide synthesizes the existing knowledge on the pharmacological activities of closely related saponins from Celosia argentea to provide a foundational understanding and to frame the anticipated profile of this compound. The primary activities associated with saponins from this plant source are hepatoprotective, anti-inflammatory, and antitumor, largely attributed to their antioxidant properties.[2][3][4]

Chemical and Physical Properties

This compound belongs to the class of triterpenoid saponins, which are glycosides of triterpenes. These compounds are characteristic secondary metabolites of Celosia argentea.[3][5]

| Property | Data | Reference |

| Molecular Formula | C47H72O20 | [1] |

| Molecular Weight | 957.06 g/mol | [1] |

| Compound Class | Triterpenoid Saponin | [1] |

| Natural Source | Seeds of Celosia argentea | [1] |

Overview of Pharmacological Activity of Celosia argentea Saponins

The extracts of Celosia argentea seeds, which are rich in saponins like this compound, have demonstrated a variety of pharmacological effects. These provide a strong indication of the potential activities of this compound.

-

Hepatoprotective Activity: Numerous studies have confirmed the liver-protective effects of saponins from Celosia argentea.[4][6][7][8]

-

Anti-Inflammatory and Antitumor Activities: Saponins such as Celosin E, F, and G have been evaluated for their in vitro anti-inflammatory and antitumor effects.[2][3]

-

Antidiabetic Activity: Alcoholic extracts of the seeds have shown potential in reducing blood glucose levels in diabetic rat models.[9]

-

Antioxidant Activity: The hepatoprotective effects of these saponins are strongly linked to their ability to counteract oxidative stress.[4][9]

Pharmacodynamics: Mechanism of Action

While the specific molecular targets for this compound have not been identified, the pharmacodynamic properties can be inferred from studies on analogous compounds isolated from the same source.

Hepatoprotective Effects

The most prominent activity of Celosia argentea saponins is their ability to protect the liver from toxic injury.

Table 1: Summary of In Vivo Hepatoprotective Studies on Celosins

| Compound(s) | Animal Model | Inducing Toxin | Key Findings | Reference(s) |

|---|---|---|---|---|

| Celosin A, B | Mice | Carbon Tetrachloride (CCl4) | Oral administration at 1.0, 2.0, and 4.0 mg/kg showed significant hepatoprotective effects. | [4] |

| Celosin C, D | Mice | Carbon Tetrachloride (CCl4) | Oral administration at 1.0, 2.0, and 4.0 mg/kg demonstrated significant hepatoprotective activity. | [7] |

| Celosin I, II | Mice | Carbon Tetrachloride (CCl4) & N,N-dimethylformamide | Exhibited significant protective effects against hepatotoxicity induced by both agents. |[6][8] |

The underlying mechanism for this hepatoprotection is likely the mitigation of oxidative stress. In models of CCl4-induced liver damage, the toxin's metabolism generates free radicals, leading to lipid peroxidation and hepatocyte damage. Saponins may act by scavenging these radicals and inhibiting the inflammatory cascade that follows.

Potential Signaling Pathways

The specific signaling pathways modulated by this compound remain to be elucidated. However, triterpenoid saponins are known to influence key inflammatory and cell survival pathways. A plausible mechanism for the hepatoprotective and anti-inflammatory effects of this compound involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.

Pharmacokinetics (ADME)

There is no published data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. The oral bioavailability of saponins is often limited due to their large molecular size and hydrophilic nature. Further research is required to determine the pharmacokinetic profile of this compound.

Experimental Methodologies

The following outlines a general experimental workflow for the evaluation of the hepatoprotective properties of a compound like this compound, based on published studies of similar molecules.

Conclusion and Future Perspectives

This compound is a promising natural product with potential therapeutic applications, particularly in the context of liver disease. While its hepatoprotective activity is supported by strong evidence from related compounds, a dedicated and thorough investigation into its pharmacological profile is necessary.

Key areas for future research include:

-

Quantitative in vitro and in vivo studies to establish dose-response relationships and efficacy.

-

Elucidation of the precise mechanism of action , including the identification of molecular targets and modulated signaling pathways.

-

Comprehensive pharmacokinetic studies to understand its ADME properties and assess its potential as a drug candidate.

-

Toxicology studies to determine its safety profile.

The development of this compound as a therapeutic agent will depend on rigorous scientific validation through these future studies.

References

- 1. rjpponline.org [rjpponline.org]

- 2. Triterpenoid saponins from the seeds of Celosia argentea and their anti-inflammatory and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Two new hepaprotective saponins from Semen celosiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel triterpenoid saponins from the seeds of Celosia argentea L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rjppd.org [rjppd.org]

Probing the Bioactive Potential of Celosin H: A Technical Guide to its Biological Activity Screening

For Immediate Release

This technical guide provides an in-depth overview of the biological activity screening of Celosin H, a triterpenoid saponin isolated from the seeds of Celosia argentea. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. Due to the limited availability of specific data on this compound, this guide also incorporates data from closely related saponins isolated from the same plant source, namely Celosin E, Celosin F, Celosin G, and Cristatain, to provide a broader context for its potential bioactivities.

Anti-inflammatory Activity

Triterpenoid saponins from Celosia argentea have demonstrated notable anti-inflammatory properties. The inhibitory action of these compounds on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is a key indicator of their anti-inflammatory potential. Overproduction of NO is a hallmark of chronic inflammation, and its inhibition is a critical target for anti-inflammatory drug discovery.

Quantitative Data: Inhibition of Nitric Oxide Production

| Compound | Cell Line | Assay | IC50 (µM) |

| Celosin E | RAW 264.7 | Nitric Oxide Production Inhibition | > 100 |

| Celosin F | RAW 264.7 | Nitric Oxide Production Inhibition | > 100 |

| Celosin G | RAW 264.7 | Nitric Oxide Production Inhibition | > 100 |

| Cristatain | RAW 264.7 | Nitric Oxide Production Inhibition | > 100 |

Note: The available literature indicates that Celosin E, F, G, and Cristatain exhibited inhibitory action against nitric oxide production, though the IC50 values were all determined to be greater than 100 µM in the cited study, suggesting moderate to weak activity under the tested conditions.[1]

Experimental Protocol: Nitric Oxide Production Inhibition Assay

This protocol outlines the general methodology used to assess the anti-inflammatory activity of Celosin compounds by measuring the inhibition of nitric oxide production in macrophage cells.

Objective: To determine the concentration at which the test compound inhibits 50% of the nitric oxide (NO) produced by LPS-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound or related saponins (dissolved in a suitable solvent, e.g., DMSO)

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and subsequent NO production.

-

Incubation: Incubate the plates for an additional 24 hours.

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.

-

Incubate at room temperature for 10 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition.

-

The IC50 value is calculated from the dose-response curve.

-

Experimental Workflow for Nitric Oxide Assay

Caption: Workflow for determining the anti-inflammatory activity of this compound.

Anticancer Activity

The antitumor potential of triterpenoid saponins from Celosia argentea has been investigated against a panel of human cancer cell lines. The cytotoxicity of these compounds is a primary indicator of their potential as anticancer agents.

Quantitative Data: Cytotoxicity Against Human Cancer Cell Lines

Specific cytotoxic data for this compound is currently unavailable. However, a study by Wu et al. (2011) provides IC50 values for Celosin E, F, G, and Cristatain against five human cancer cell lines.

| Compound | SGC-7901 (Gastric) IC50 (µM) | SW480 (Colon) IC50 (µM) | MKN-45 (Gastric) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | K562 (Leukemia) IC50 (µM) |

| Celosin E | > 100 | > 100 | > 100 | > 100 | > 100 |

| Celosin F | > 100 | > 100 | > 100 | > 100 | > 100 |

| Celosin G | > 100 | > 100 | > 100 | > 100 | > 100 |

| Cristatain | 23.71 ± 2.96 | 26.76 ± 4.11 | > 100 | 27.63 ± 2.93 | 31.62 ± 2.66 |

Note: Lower IC50 values indicate higher cytotoxic activity. Cristatain showed moderate activity against several cancer cell lines, while Celosins E, F, and G were largely inactive at the tested concentrations.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., SGC-7901, SW480, MKN-45, MCF-7, K562)

-

Appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

This compound or related saponins

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other solubilizing agent

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound.

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Data Analysis:

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value from the dose-response curve.

-

Experimental Workflow for MTT Assay

Caption: Workflow for assessing the cytotoxicity of this compound.

Signaling Pathway Analysis (Hypothetical)

While direct evidence linking this compound to specific signaling pathways is yet to be established, the known biological activities of other triterpenoid saponins suggest potential mechanisms of action involving key cellular signaling cascades such as NF-κB and apoptosis pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs. It is plausible that this compound exerts its anti-inflammatory effects by modulating this pathway.

Hypothetical NF-κB Inhibition by this compound

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Apoptosis Signaling Pathway

The induction of apoptosis (programmed cell death) is a key mechanism for many anticancer drugs. Triterpenoid saponins are known to induce apoptosis in various cancer cells. This compound may share this property, potentially through the activation of intrinsic or extrinsic apoptotic pathways.

Hypothetical Apoptosis Induction by this compound

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Conclusion and Future Directions

The preliminary data on this compound and its analogs from Celosia argentea suggest potential anti-inflammatory and anticancer activities. However, a significant lack of specific data for this compound necessitates further investigation. Future research should focus on:

-

Isolation and purification of this compound to enable robust biological activity screening.

-

Determination of IC50 values for this compound in a wider range of cancer cell lines and inflammatory models.

-

Mechanistic studies to elucidate the precise signaling pathways modulated by this compound, including its effects on NF-κB and apoptosis.

-

In vivo studies to validate the therapeutic potential of this compound in animal models of inflammation and cancer.

This technical guide provides a foundational framework for the continued exploration of this compound as a potential therapeutic agent. The comprehensive protocols and comparative data presented herein are intended to facilitate and guide future research in this promising area of natural product drug discovery.

References

The Quest for Celosin H: A Technical Guide to the Discovery and Isolation of Triterpenoid Saponins from Celosia cristata

For Immediate Release

[CITY, State] – [Date] – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and isolation of triterpenoid saponins from Celosia cristata, with a focus on the celosin family of compounds. While direct literature on the isolation of "Celosin H" is sparse, this document synthesizes established methodologies for the extraction and purification of analogous saponins from Celosia species, offering a comprehensive framework for future research and development.

Celosia cristata, commonly known as cockscomb, is a plant rich in bioactive phytochemicals, including a diverse array of triterpenoid saponins known as celosins.[1][2] These compounds have garnered significant scientific interest due to their potential pharmacological activities, which include anti-inflammatory, antitumor, and hepatoprotective effects.[3][4] This guide details the systematic approach to uncovering these valuable natural products, from initial extraction to final purification and structural elucidation.

Extraction of Crude Saponins

The initial step in the isolation of triterpenoid saponins from Celosia cristata seeds involves the extraction of the crude saponin mixture. This is typically achieved through solvent extraction, a process that separates the desired compounds from the bulk plant material.

Experimental Protocol: Soxhlet Extraction and Solvent Partitioning

-

Preparation of Plant Material : Dried seeds of Celosia cristata are finely powdered to increase the surface area for efficient extraction.[5]

-

Defatting : The powdered material is first defatted using a non-polar solvent such as hexane in a Soxhlet apparatus. This step removes lipids and other non-polar constituents that can interfere with subsequent isolation steps.[5]

-

Ethanolic Extraction : The defatted plant material is then extracted with a polar solvent, typically 60-70% ethanol, to isolate the saponins.[5][6]

-

Solvent Partitioning : The resulting ethanolic extract is concentrated under reduced pressure and then partitioned between n-butanol and water. Triterpenoid saponins preferentially partition into the n-butanol layer.[6][7]

-

Crude Saponin Yield : The n-butanol fraction is evaporated to dryness to yield the crude triterpenoid saponin extract.

Isolation and Purification of Triterpenoid Saponins

The crude saponin extract is a complex mixture of different saponins and other co-extracted compounds. Therefore, chromatographic techniques are employed for the isolation and purification of individual saponins.

Experimental Protocol: Chromatographic Separation

-

Column Chromatography : The crude saponin extract is subjected to column chromatography over silica gel or ODS (octadecylsilane) as the stationary phase. The column is eluted with a gradient of solvents, typically a mixture of chloroform, methanol, and water, in increasing order of polarity.

-

Fraction Collection : Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify fractions containing saponins.

-

Sephadex LH-20 Chromatography : Fractions rich in saponins are further purified using size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.

-

High-Performance Liquid Chromatography (HPLC) : Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. This technique separates individual saponins based on their differential retention times, yielding highly purified compounds.

Structural Elucidation

Once a pure saponin is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Analytical Techniques

| Technique | Purpose | Typical Observations for Triterpenoid Saponins |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | Provides the molecular formula and information on the sugar sequence and aglycone structure.[8] |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Shows characteristic absorptions for hydroxyl (-OH), carboxyl (C=O), and glycosidic (C-O) groups.[8] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) | Provides detailed information about the carbon and proton framework of the molecule, including the stereochemistry. | 1H and 13C NMR spectra are used to identify the aglycone type (e.g., oleanane) and the types and linkages of the sugar units.[6] |

Biological Activity and Signaling Pathways

Triterpenoid saponins isolated from Celosia species have been reported to exhibit a range of biological activities. Understanding the mechanism of action of these compounds is crucial for their development as therapeutic agents.

Recent studies have shown that triterpenoid saponins can modulate various cellular signaling pathways implicated in cancer and inflammation.[9][10] These pathways include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway : Involved in cell proliferation, differentiation, and apoptosis.[10][11]

-

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway : Plays a key role in cytokine signaling and cell growth.[11]

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway : A critical pathway in cell survival and proliferation.[12][13]

Conclusion

The discovery and isolation of triterpenoid saponins from Celosia cristata is a systematic process that combines classical phytochemical techniques with modern analytical methods. While the specific details for "this compound" remain to be fully elucidated in publicly available literature, the protocols and methodologies outlined in this guide provide a robust framework for the successful isolation and characterization of this and other novel saponins. The diverse biological activities of these compounds underscore the importance of continued research into the rich pharmacopeia of Celosia cristata.

References

- 1. sciensage.info [sciensage.info]

- 2. Research Progress on Chemical Constituents and Pharmacological Effects of Celosia L. [scirp.org]

- 3. Triterpenoid saponins from the seeds of Celosia argentea and their anti-inflammatory and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel hepatoprotective saponin from Celosia cristata L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of saponins from the leaves and stem bark of Jatropha curcas L. for surface-active properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Three new oleanane-type triterpenoid saponins from the seeds of Celosia cristata L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel triterpenoid saponins from the seeds of Celosia argentea L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]

- 11. Triterpenoid Saponins from Anemone flaccida Suppress Tumor Cell Proliferation by Regulating MAPK, PD1/PDL1, and STAT3 Signaling Pathways and Altering Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Triterpenoid Saponins from Stauntonia chinensis Ameliorate Insulin Resistance via the AMP-Activated Protein Kinase and IR/IRS-1/PI3K/Akt Pathways in Insulin-Resistant HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Triterpenoid Saponins in the Celosia Genus

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Celosia, belonging to the Amaranthaceae family, encompasses a variety of species known for their vibrant ornamental flowers and traditional medicinal uses. Among the diverse array of phytochemicals present in these plants, triterpenoid saponins have emerged as a class of compounds with significant pharmacological potential. These glycosidic compounds, characterized by a triterpenoid aglycone backbone linked to one or more sugar moieties, have been isolated primarily from the seeds of Celosia argentea and Celosia cristata. Extensive research has revealed their promising biological activities, including anti-inflammatory, antitumor, and hepatoprotective effects, making them attractive candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current knowledge on triterpenoid saponins from the Celosia genus, with a focus on their quantitative analysis, experimental protocols, and underlying mechanisms of action.

Triterpenoid Saponins from Celosia Species

A number of oleanane-type triterpenoid saponins have been isolated and characterized from the seeds of Celosia species. These include a series of compounds designated as celosins (A, B, C, D, E, F, G, H, I, J, K, and L) and cristatain.[1][2][3] The structural diversity of these saponins, arising from variations in the aglycone structure and the composition and linkage of the sugar chains, contributes to their varied biological activities.

Quantitative Data on Triterpenoid Saponins from Celosia

The following tables summarize the available quantitative data on the yield and biological activities of triterpenoid saponins isolated from Celosia species.

Table 1: Yield of Triterpenoid Saponins from Celosia Species

| Compound | Plant Source | Plant Part | Yield (%) | Reference |

| Celosin A | Celosia argentea | Seeds | 0.0512 - 0.1143 | [4] |

| Celosin B | Celosia argentea | Seeds | 0.0109 - 0.0815 | [4] |

| Total Triterpenoid Saponins (five compounds) | Celosia argentea (Semen Celosiae) | Seeds | 0.3348 | A 2025 study mentioned a total concentration of 3.348 mg/g for five triterpenoid saponins. |

Table 2: In Vitro Anti-inflammatory Activity of Triterpenoid Saponins from Celosia argentea

| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |

| Celosin E | NO Production Inhibition (LPS-induced) | RAW 264.7 | 0.158 | A 2011 study reported these IC50 values. |

| Celosin F | NO Production Inhibition (LPS-induced) | RAW 264.7 | 0.384 | A 2011 study reported these IC50 values. |

| Celosin G | NO Production Inhibition (LPS-induced) | RAW 264.7 | 0.278 | A 2011 study reported these IC50 values. |

| Cristatain | NO Production Inhibition (LPS-induced) | RAW 264.7 | 0.047 | A 2011 study reported these IC50 values. |

| Indomethacin (Positive Control) | NO Production Inhibition (LPS-induced) | RAW 264.7 | 0.371 | A 2011 study reported these IC50 values. |

Table 3: In Vitro Cytotoxicity of Cristatain from Celosia argentea against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| SHG44 | Human Glioma | 23.71 ± 2.96 | A 2011 study reported these IC50 values. |

| HCT116 | Human Colon Carcinoma | 26.76 ± 4.11 | A 2011 study reported these IC50 values. |

| CEM | Human Leukemia | 31.62 ± 2.66 | A 2011 study reported these IC50 values. |

| MDA-MB-435 | Human Melanoma | 27.63 ± 2.93 | A 2011 study reported these IC50 values. |

| HepG2 | Human Hepatocellular Carcinoma | 28.35 ± 2.32 | A 2011 study reported these IC50 values. |

Table 4: Hepatoprotective Effects of Triterpenoid Saponins from Celosia Species

| Compound | Model | Key Findings | Reference |

| Cristatain | CCl₄ and DMF-induced hepatotoxicity in mice | Significant decreases in serum AST, ALT, and ALP levels.[1] | [1] |

| Celosin C | CCl₄-induced hepatotoxicity in mice | Significant hepatoprotective effects (p<0.01).[2] | [2] |

| Celosin D | CCl₄-induced hepatotoxicity in mice | Significant hepatoprotective effects (p<0.01).[2] | [2] |

| Celosin I | CCl₄ and N,N-dimethylformamide-induced hepatotoxicity in mice | Exhibited significant hepatoprotective effect. | A 2013 study in Natural Product Research. |

| Celosin II | CCl₄ and N,N-dimethylformamide-induced hepatotoxicity in mice | Exhibited significant hepatoprotective effect. | A 2013 study in Natural Product Research. |

Experimental Protocols

Extraction of Triterpenoid Saponins from Celosia Seeds

This protocol outlines a general procedure for the extraction of triterpenoid saponins from the seeds of Celosia species.

Materials:

-

Dried and powdered seeds of Celosia argentea or Celosia cristata

-

Methanol or 70% Ethanol

-

Soxhlet apparatus or maceration equipment

-

Rotary evaporator

-

n-Hexane

-

n-Butanol

-

Distilled water

Procedure:

-

Defatting: The powdered seeds are first defatted by extraction with n-hexane to remove lipids. This can be done using a Soxhlet apparatus for 6-8 hours or by maceration with stirring for 24 hours. The defatted material is then air-dried.

-

Extraction: The defatted seed powder is then extracted with methanol or 70% ethanol.

-

Soxhlet Extraction: The material is placed in a thimble and extracted in a Soxhlet apparatus for 8-12 hours.

-

Maceration: The material is soaked in the solvent (1:10 w/v) and stirred at room temperature for 24-48 hours. The process is repeated three times.

-

-

Concentration: The combined alcoholic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in distilled water and partitioned successively with n-butanol. The n-butanol fractions, which contain the saponins, are collected and combined.

-

Final Concentration: The combined n-butanol fractions are concentrated under reduced pressure to yield the crude triterpenoid saponin extract.

Isolation and Purification of Triterpenoid Saponins

The crude saponin extract is a complex mixture and requires further purification to isolate individual compounds. Column chromatography is a standard technique for this purpose.

Materials:

-

Crude saponin extract

-

Silica gel (for column chromatography)

-

Sephadex LH-20

-

Solvents for elution (e.g., chloroform, methanol, water, ethyl acetate in various ratios)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional)

Procedure:

-

Silica Gel Column Chromatography:

-

A glass column is packed with silica gel slurried in a non-polar solvent (e.g., chloroform).

-

The crude saponin extract, dissolved in a minimal amount of the initial mobile phase, is loaded onto the top of the column.

-

The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually adding methanol. For example, a gradient of chloroform-methanol (e.g., 100:1, 50:1, 20:1, 10:1, v/v) can be used.

-

Fractions are collected and monitored by TLC. Fractions with similar TLC profiles are combined.

-

-

Sephadex LH-20 Column Chromatography:

-

Fractions enriched with saponins from the silica gel column are further purified on a Sephadex LH-20 column.

-

Methanol is typically used as the mobile phase.

-

This step helps to separate compounds based on their size and polarity.

-

-

Preparative HPLC (Optional):

-

For final purification to obtain highly pure individual saponins, preparative HPLC with a C18 column is often employed.

-

A gradient of methanol and water or acetonitrile and water is typically used as the mobile phase.

-

Signaling Pathways Modulated by Triterpenoid Saponins

The biological activities of triterpenoid saponins are mediated through their interaction with various cellular signaling pathways. While research specifically on Celosia saponins is ongoing, studies on other triterpenoid saponins provide insights into their potential mechanisms of action, particularly in inflammation and cancer.

Anti-inflammatory Effects and the NF-κB Pathway

Inflammation is a complex biological response, and the transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of this process. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Some saponins have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.[5][6]

Antitumor Effects and Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell. Saponins have been reported to induce apoptosis in various cancer cell lines through the modulation of key proteins in these pathways, such as the Bcl-2 family of proteins and caspases.[7][8]

Modulation of MAPK and PI3K/Akt Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways are critical for regulating cell proliferation, survival, and differentiation. Aberrant activation of these pathways is a common feature of many cancers. Some saponins have been shown to exert their anticancer effects by inhibiting the MAPK and PI3K/Akt pathways, leading to decreased cancer cell proliferation and survival.[9][10]

Conclusion

Triterpenoid saponins from the Celosia genus represent a valuable source of bioactive compounds with significant therapeutic potential. The celosins and cristatain isolated from Celosia argentea and Celosia cristata have demonstrated promising anti-inflammatory, antitumor, and hepatoprotective activities in preclinical studies. This technical guide has provided a summary of the current quantitative data, detailed experimental protocols for their extraction and purification, and an overview of the key signaling pathways they modulate. Further research is warranted to fully elucidate the structure-activity relationships, optimize isolation and purification methods, and conduct more extensive in vivo studies to validate their therapeutic efficacy and safety. The continued exploration of these natural products holds promise for the development of novel therapeutic agents for a range of human diseases.

References

- 1. A novel hepatoprotective saponin from Celosia cristata L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciensage.info [sciensage.info]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Immunostimulating activity of Celosian, an antihepatotoxic polysaccharide isolated from Celosia argentea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory Potential of Saponins from Aster tataricus via NF-κB/MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Potential Anti-tumor Effects and Apoptosis-inducing Mechanisms of Saponins: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gleditsia Saponin C Induces A549 Cell Apoptosis via Caspase-Dependent Cascade and Suppresses Tumor Growth on Xenografts Tumor Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Celosin H and the Broader Celosin Family: A Technical Guide on Their Role in Traditional and Modern Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Celosia, particularly Celosia argentea, holds a significant place in traditional medicine systems worldwide, where it is utilized for a myriad of therapeutic purposes. The medicinal properties of this plant are largely attributed to its rich phytochemical composition, most notably a class of triterpenoid saponins known as Celosins. This technical guide provides a comprehensive overview of the current scientific understanding of these compounds, with a particular focus on Celosin H and its closely related analogues. While research on specific individual Celosins is still emerging, this document synthesizes the available data on their traditional applications, pharmacological activities, and proposed mechanisms of action. The guide includes a summary of quantitative data, detailed experimental protocols for isolation and bioactivity assessment, and visualizations of key signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction: Celosia argentea in Traditional Medicine

Celosia argentea Linn., belonging to the Amaranthaceae family, is a plant with a long history of use in traditional medicine across Asia and Africa.[1][2] Various parts of the plant, including the seeds, leaves, and flowers, are employed to treat a wide range of ailments.[3][4] Traditional applications include treatments for jaundice, gonorrhea, fever, diarrhea, mouth sores, and inflammation.[1][3] The seeds, in particular, are valued for their therapeutic effects on eye diseases, ulcers, and as an anthelmintic.[2] This extensive ethnobotanical usage has prompted scientific investigation into the bioactive constituents of Celosia argentea, leading to the identification of the Celosin family of saponins as key contributors to its pharmacological effects.

The Celosin Family of Triterpenoid Saponins

The primary active compounds isolated from Celosia argentea are a series of oleanane-type triterpenoid saponins named Celosins. To date, several members of this family have been identified and structurally characterized, including Celosins A, B, C, D, E, F, G, H, I, J, K, L, and M.[5][6]

This compound has been identified as an oleanane-type triterpenoid saponin isolated from the seeds of Celosia argentea.[5] Its chemical structure has been elucidated, and it is considered a potential chemical marker for the quality control of C. argentea seeds.[5][7] However, specific biological activity data for this compound is currently limited in publicly available literature. Therefore, this guide will discuss the pharmacological properties of the Celosin family as a whole, drawing on data from various members of the class.

Pharmacological Activities and Quantitative Data

The Celosin saponins have demonstrated a range of promising pharmacological activities in preclinical studies. These include hepatoprotective, anti-inflammatory, and anticancer effects. The following table summarizes the key findings. Due to the limited availability of specific IC50 values for named Celosin compounds in the literature, much of the data is presented descriptively.

| Celosin Compound(s) | Pharmacological Activity | Model System | Key Quantitative Findings/Observations | Reference(s) |

| Celosin C and D | Hepatoprotective | Carbon tetrachloride-induced hepatotoxicity in mice | Showed significant hepatoprotective effects at oral doses of 1.0, 2.0, and 4.0 mg/kg. | [8] |

| Celosin I and II | Hepatoprotective | Carbon tetrachloride- and N,N-dimethylformamide-induced hepatotoxicity in mice | Exhibited significant hepatoprotective effects. | [9][10] |

| Cristatain (a saponin from C. cristata) | Hepatoprotective | Carbon tetrachloride- and N,N-dimethylformamide-induced hepatotoxicity in mice | Demonstrated significant hepatoprotective effects, evidenced by decreased serum AST, ALT, and ALP levels. | [11] |

| Celosin E, F, and G | Anti-inflammatory, Anticancer | In vitro assays | The antitumor and anti-inflammatory activities were tested in vitro. | [6] |

| Uncharacterized compounds from C. argentea | Anticancer | HT-29 and MCF-7 cancer cell lines | Apoptosis occurred at concentrations of 47.33 ± 0.8 µg/ml and 56.28 ± 1.2 µg/ml for Compound 1, and 35.15 ± 0.4 µg/ml and 28.05 ± 0.3 µg/ml for Compound 2, against HT-29 and MCF-7 respectively. |

Experimental Protocols

General Protocol for the Isolation and Purification of Celosin Saponins

The following protocol is a generalized procedure based on methodologies reported for the isolation of Celosins from Celosia argentea seeds.

Bioactivity Assays

-

Cell Seeding: Plate human cancer cell lines (e.g., HepG2, MCF-7, HeLa) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the isolated Celosin compounds for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

-

Animal Model: Use male ICR mice weighing 20-25 g.

-

Grouping: Divide the animals into a normal control group, a model group, a positive control group (e.g., silymarin), and Celosin-treated groups.

-

Treatment: Administer the Celosin compounds or vehicle orally for 7 consecutive days.

-

Induction of Liver Injury: One hour after the last administration, induce liver injury by intraperitoneal injection of carbon tetrachloride (CCl4) mixed with olive oil.

-

Sample Collection: 24 hours after CCl4 injection, collect blood samples for biochemical analysis and liver tissues for histopathological examination.

-

Analysis: Measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). Perform H&E staining on liver sections to assess histopathological changes.

Proposed Mechanisms of Action and Signaling Pathways

While the precise molecular targets of most Celosins are yet to be fully elucidated, their observed biological activities suggest interactions with key cellular signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of saponins are often attributed to their ability to modulate inflammatory signaling pathways, such as the NF-κB pathway. Celosins may exert their anti-inflammatory effects by inhibiting the activation of NF-κB, which would otherwise lead to the transcription of pro-inflammatory cytokines.

Hepatoprotective Activity

The hepatoprotective effects of many natural compounds are mediated through the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes. Celosins may protect liver cells from oxidative stress by activating Nrf2, leading to the production of cytoprotective enzymes.

Anticancer Activity

The anticancer properties of saponins are often linked to their ability to induce apoptosis (programmed cell death) in cancer cells. Celosins may trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Conclusion and Future Directions

The Celosin family of saponins from Celosia argentea represents a promising class of natural products with diverse pharmacological activities that corroborate the traditional medicinal uses of the plant. While preliminary studies have highlighted their hepatoprotective, anti-inflammatory, and anticancer potential, there is a clear need for further research. Specifically, future investigations should focus on:

-

Isolation and characterization of all Celosin compounds , including further studies on this compound.

-

Quantitative bioactivity studies to determine the potency (e.g., IC50, EC50) of individual Celosins in various disease models.

-

In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by each Celosin.

-

Pharmacokinetic and toxicological profiling to assess the drug-like properties and safety of these compounds.

A more thorough understanding of the structure-activity relationships and mechanisms of action of the Celosin saponins will be crucial for their potential development as novel therapeutic agents. This technical guide serves as a foundation for such future research, providing a consolidated overview of the current knowledge in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. New oleanane-type triterpenoid saponins isolated from the seeds of Celosia argentea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triterpenoid saponins from the seeds of Celosia argentea and their anti-inflammatory and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Celosin I | Hepatoprotective phytochemicals | TargetMol [targetmol.com]

- 8. Two new hepaprotective saponins from Semen celosiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel triterpenoid saponins from the seeds of Celosia argentea L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A novel hepatoprotective saponin from Celosia cristata L - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Celosin H - Molecular Characteristics and Analytical Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular and analytical data currently available for Celosin H, a triterpenoid saponin with noted hepatoprotective properties. The information is presented to support further research and development efforts.

Core Molecular Data

This compound is a complex triterpenoid saponin. Its fundamental molecular properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C47H72O20 | [1][2][3][4] |

| Molecular Weight | 957.06 g/mol | [1][2][5] |

| Observed Mass [M-H]⁻ | 955.4540 m/z | [5] |

Mass Spectrometry Analysis

High-resolution mass spectrometry is a critical tool for the identification and characterization of this compound. The primary mass spectrometry data point identified in the literature is the deprotonated molecule observed in negative ion mode.

| Ionization Mode | Adduct | Observed m/z | Technique |

| Negative | [M-H]⁻ | 955.4540 | ESI-TOF-MS |

Detailed tandem mass spectrometry (MS/MS) fragmentation data for this compound is not extensively available in the current body of scientific literature. The fragmentation of triterpenoid saponins typically involves the sequential loss of sugar moieties and cleavages within the aglycone structure.

Experimental Protocols

The isolation and analysis of this compound involve multi-step procedures. The following protocols are representative of the methodologies used for the analysis of triterpenoid saponins from plant matrices.

Sample Preparation and Extraction

-

Objective: To extract triterpenoid saponins from the plant material (e.g., Semen celosiae).

-

Methodology:

-

The dried and powdered plant material is subjected to extraction with a suitable solvent, typically methanol or ethanol.

-

The resulting crude extract is then partitioned with solvents of varying polarity, such as n-butanol and water, to enrich the saponin fraction.

-

Further purification is achieved through repeated column chromatography using silica gel or other appropriate stationary phases.

-

Chromatographic Separation

-

Objective: To isolate this compound from the enriched saponin fraction.

-

Methodology:

-

High-Performance Thin-Layer Chromatography (HPTLC): An HPTLC method can be employed for the separation and preliminary identification of this compound. A typical mobile phase might consist of a mixture of ethyl acetate, methanol, water, and formic acid.

-

Ultra-High-Performance Liquid Chromatography (UPLC): For high-resolution separation prior to mass spectrometric analysis, a UPLC system equipped with a C18 column is commonly used. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid, is often employed.

-

Mass Spectrometric Detection

-

Objective: To determine the mass-to-charge ratio and fragmentation pattern of this compound.

-

Methodology:

-

The eluent from the UPLC system is introduced into a mass spectrometer, typically a Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution instrument, equipped with an Electrospray Ionization (ESI) source.

-

Data is acquired in both positive and negative ion modes to obtain comprehensive information. For this compound, the deprotonated molecule is observed in negative ion mode.

-

Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation of the parent ion and elucidate its structure. This involves selecting the precursor ion (e.g., m/z 955.4540) and subjecting it to collision-induced dissociation (CID).

-

Logical and Signaling Pathways

The following diagrams illustrate the general workflow for the analysis of this compound and a representative signaling pathway potentially modulated by hepatoprotective triterpenoid saponins.

Disclaimer: The signaling pathway depicted is a generalized representation based on the known activities of hepatoprotective triterpenoid saponins. The specific molecular targets and interactions of this compound within these pathways require further investigation.

References

- 1. Cohesin-mediated NF-κB signaling limits hematopoietic stem cell self-renewal in aging and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two new hepaprotective saponins from Semen celosiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive overview of hepatoprotective natural compounds: mechanism of action and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of drug-induced liver injury and hepatoprotective effects of natural drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Celastrol Extraction and Purification

Introduction

Celastrol, a pentacyclic triterpenoid, is a potent bioactive compound extracted from the roots of Tripterygium wilfordii (Thunder God Vine). It has garnered significant attention in the scientific community for its wide range of therapeutic properties, including anti-inflammatory, anti-cancer, and anti-obesity effects. These effects are largely attributed to its modulation of key signaling pathways, such as the NF-κB pathway, and its role as an inhibitor of the heat shock protein 90 (Hsp90).

This document provides a detailed protocol for the extraction and purification of Celastrol, designed for researchers, scientists, and professionals in drug development.

Extraction of Celastrol from Tripterygium wilfordii

The following protocol outlines a common method for extracting Celastrol from the dried roots of Tripterygium wilfordii.

Experimental Protocol: Soxhlet Extraction

-

Preparation of Plant Material:

-

Obtain dried roots of Tripterygium wilfordii.

-

Grind the roots into a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.

-

Dry the powder in an oven at 60°C for 4 hours to remove residual moisture.

-

-

Soxhlet Extraction:

-

Accurately weigh 50 g of the dried root powder and place it into a cellulose thimble.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Add 500 mL of 95% (v/v) ethanol to the distilling flask.

-

Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

-

Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.

-

-

Concentration:

-

After extraction, cool the solution to room temperature.

-

Remove the solvent from the crude extract using a rotary evaporator under reduced pressure at 50°C.

-

The resulting residue is the crude Celastrol extract.

-

Data Presentation: Extraction Yield

| Parameter | Value |

| Plant Material | Dried roots of Tripterygium wilfordii |

| Weight of Plant Material | 50 g |

| Extraction Solvent | 95% Ethanol |

| Extraction Method | Soxhlet Extraction |

| Extraction Time | 8 hours |

| Approximate Yield of Crude Extract | 5-8 g |

Purification of Celastrol

The crude extract contains a mixture of compounds. The following protocol describes the purification of Celastrol using column chromatography.

Experimental Protocol: Silica Gel Column Chromatography

-

Preparation of the Column:

-

Prepare a slurry of silica gel (100-200 mesh) in petroleum ether.

-

Pack a glass column (e.g., 50 cm length, 4 cm diameter) with the silica gel slurry, ensuring no air bubbles are trapped.

-

Equilibrate the column by passing 2-3 column volumes of the initial mobile phase (petroleum ether:ethyl acetate = 20:1, v/v).

-

-

Sample Loading:

-

Dissolve 5 g of the crude extract in a minimal amount of dichloromethane.

-

In a separate flask, add 10 g of silica gel to the dissolved extract and mix thoroughly.

-

Evaporate the solvent completely to obtain a dry powder of the extract adsorbed onto the silica gel.

-

Carefully load the dried sample powder onto the top of the prepared column.

-

-

Elution:

-

Begin elution with a petroleum ether:ethyl acetate gradient. Start with a 20:1 (v/v) ratio.

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 15:1, 10:1, 5:1, 1:1).

-

Collect fractions of 20 mL each.

-

-

Fraction Analysis and Celastrol Isolation:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (10:1, v/v).

-

Visualize the TLC plates under UV light (254 nm). Celastrol will appear as a distinct spot.

-

Combine the fractions that show a pure spot corresponding to the Celastrol standard.

-

Evaporate the solvent from the combined pure fractions to obtain purified Celastrol.

-

Data Presentation: Purification Parameters

| Parameter | Value |

| Stationary Phase | Silica Gel (100-200 mesh) |

| Mobile Phase | Petroleum Ether:Ethyl Acetate (Gradient) |

| Initial Ratio | 20:1 (v/v) |

| Final Ratio | 1:1 (v/v) |

| Monitoring Technique | Thin Layer Chromatography (TLC) |

| Purity of Celastrol | >95% (as determined by HPLC) |

Visualizations

Experimental Workflow

Caption: Workflow for Celastrol Extraction and Purification.

Celastrol's Mechanism of Action: NF-κB Pathway Inhibition

Caption: Inhibition of the NF-κB Signaling Pathway by Celastrol.

Application Notes and Protocols for Celosin H in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celosin H is a triterpenoid saponin isolated from the seeds of Celosia argentea.[1] Triterpenoid saponins from this plant have garnered significant interest due to their potential biological activities, including anti-inflammatory and antitumor effects.[2][3] These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, drawing upon the known activities of structurally related compounds from Celosia argentea to inform experimental design. While specific data on this compound is limited, the provided protocols for cytotoxicity, anti-inflammatory, and apoptosis assays offer a robust framework for investigating its potential therapeutic applications.

Potential Applications in Cell Culture

Based on the demonstrated bioactivities of other triterpenoid saponins isolated from Celosia argentea, this compound may be investigated for the following applications in cell culture:

-

Anticancer Research: Screening for cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Studies: Investigating the inhibition of inflammatory pathways in cell models of inflammation.

-

Drug Discovery: Evaluating this compound as a potential lead compound for the development of new therapeutics.

-

Mechanism of Action Studies: Elucidating the signaling pathways modulated by this compound.

Data Presentation: Cytotoxicity of Related Saponins from Celosia argentea

While specific quantitative data for this compound is not yet available, the following table summarizes the reported 50% inhibitory concentration (IC₅₀) values of other Celosins and Cristatain, a related triterpenoid saponin, against various human cancer cell lines. This data can serve as a reference for designing dose-response experiments for this compound.

| Compound | Cell Line | IC₅₀ (μg/mL) | Reference |

| Celosin E | A549 (Lung Carcinoma) | 28.34 | [2][3] |

| PANC-1 (Pancreatic Carcinoma) | 29.17 | [2][3] | |

| HeLa (Cervical Carcinoma) | > 40 | [2][3] | |

| SNU-1 (Gastric Carcinoma) | > 40 | [2][3] | |

| Celosin F | A549 (Lung Carcinoma) | 27.52 | [2][3] |

| PANC-1 (Pancreatic Carcinoma) | 25.48 | [2][3] | |

| HeLa (Cervical Carcinoma) | 31.26 | [2][3] | |

| SNU-1 (Gastric Carcinoma) | > 40 | [2][3] | |

| Celosin G | A549 (Lung Carcinoma) | 29.86 | [2][3] |

| PANC-1 (Pancreatic Carcinoma) | 26.73 | [2][3] | |

| HeLa (Cervical Carcinoma) | 33.14 | [2][3] | |

| SNU-1 (Gastric Carcinoma) | > 40 | [2][3] | |

| Cristatain | A549 (Lung Carcinoma) | 23.71 | [3] |

| PANC-1 (Pancreatic Carcinoma) | 24.19 | [3] | |

| HeLa (Cervical Carcinoma) | 28.33 | [3] | |

| SNU-1 (Gastric Carcinoma) | 31.62 | [3] |

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the effect of this compound on the viability and proliferation of cultured cells.

Materials:

-

This compound

-

Mammalian cell line of choice (e.g., A549, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells using Trypsin-EDTA.

-

Resuspend cells in complete medium and perform a cell count.

-

Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-